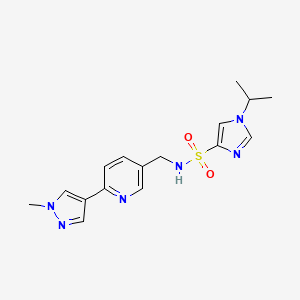

1-isopropyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2S/c1-12(2)22-10-16(18-11-22)25(23,24)20-7-13-4-5-15(17-6-13)14-8-19-21(3)9-14/h4-6,8-12,20H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUDEGJKQPMWCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Isopropyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide, a compound with a complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C15H19N5O2S

- Molecular Weight : 335.41 g/mol

- CAS Number : 37687-18-6

The presence of the pyrazole and imidazole moieties suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and imidazole derivatives exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | 3.79 | Induction of apoptosis |

| This compound | NCI-H460 | 12.50 | Cell cycle arrest |

| This compound | A549 | 42.30 | Inhibition of proliferation |

These results highlight the compound's potential as a lead candidate in cancer therapeutics.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on several enzymes that are crucial in cancer progression and inflammation:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| p38 MAPK | Competitive inhibition | 53 |

| CDK2 | Noncompetitive inhibition | 25 |

| Aurora-A Kinase | Competitive inhibition | 0.067 |

These findings suggest that the compound may interfere with signaling pathways involved in tumor growth and inflammation, making it a valuable candidate for further development.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells, which is critical for reducing tumor size and preventing metastasis.

- Cell Cycle Arrest : By inhibiting key enzymes involved in cell cycle regulation, the compound effectively halts the proliferation of cancer cells.

- Inflammatory Response Modulation : The inhibition of enzymes such as p38 MAPK suggests a role in reducing inflammation, which is often associated with cancer progression.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

Case Study 1: Pyrazole Derivative in Breast Cancer

A study involving a pyrazole derivative similar to the target compound demonstrated significant reduction in tumor volume in MCF7 xenograft models, emphasizing its potential as an effective anticancer agent.

Case Study 2: Inhibition of CDK9

Research has shown that compounds structurally related to the target can inhibit CDK9-mediated RNA polymerase II transcription, leading to decreased expression levels of anti-apoptotic proteins like Mcl-1. This mechanism was linked to enhanced apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound 3-methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (41) () shares key structural similarities with the target molecule, including:

- A heteroaromatic core (imidazole/pyrrole and pyridine).

- Substituted pyridine (6-position modifications).

- Hydrogen-bonding motifs (carboxamide/sulfonamide).

Key Differences:

Implications of Structural Variations:

Bioavailability : The sulfonamide group in the target compound may enhance solubility compared to the carboxamide in Compound 41, though this depends on additional factors like logP and hydrogen-bonding capacity .

Metabolic stability : The isopropyl group on the imidazole ring may reduce metabolic degradation compared to the methyl group in Compound 41, as bulkier substituents often hinder cytochrome P450 interactions.

Methodological Considerations:

Research Findings and Limitations

- Data gaps: No direct pharmacological, crystallographic, or spectroscopic data (e.g., NMR, LCMS) for the target compound are provided in the evidence. Comparisons rely on structural extrapolation from analogues like Compound 41.

- SHELX relevance : While SHELX programs are widely used for small-molecule refinement (), their application to the target compound remains hypothetical without explicit studies.

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:

The compound is synthesized via multi-step reactions, typically involving:

- Pyrazole ring formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds .

- Sulfonamide linkage : Reaction of sulfonyl chlorides with amines under basic conditions (e.g., using cesium carbonate as a base) .

- Coupling reactions : For example, Buchwald-Hartwig amination or nucleophilic substitution to attach the pyridine and imidazole moieties .

Purification often employs column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol .

Advanced: How can reaction conditions be optimized to improve yield in multi-step synthesis?

Answer:

Optimization strategies include:

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions .

- Catalyst selection : Copper(I) bromide or palladium catalysts for cross-coupling steps, as used in analogous pyrazole syntheses .

- In-line monitoring : Use of HPLC or TLC to track reaction progress and minimize by-product formation .

For example, increasing reaction temperature to 35°C improved coupling efficiency in a similar pyridinylmethylamine synthesis .

Basic: What spectroscopic techniques are essential for structural characterization?

Answer:

Key methods include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and connectivity (e.g., δ 8.63 ppm for pyridine protons in DMSO-d6) .

- Mass spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., m/z 392.2 [M+H]) .

- IR spectroscopy : Identification of sulfonamide S=O stretches (~1350 cm) and N-H bends .

Advanced: How to resolve discrepancies in NMR data during structural elucidation?

Answer:

Approaches include:

- Deuterated solvent screening : Switching from DMSO-d6 to CDCl3 to reduce signal broadening caused by hydrogen bonding .

- 2D NMR (COSY, HSQC) : Resolving overlapping peaks by correlating H-H or H-C couplings .

- Computational validation : Comparing experimental shifts with density functional theory (DFT)-predicted values .

For example, a methyl group at δ 2.23 ppm in DMSO-d6 may shift to δ 1.38 ppm in CDCl3 due to solvent effects .

Basic: What is the significance of the sulfonamide group in this compound's bioactivity?

Answer:

The sulfonamide group (-SONH-) enhances:

- Enzyme inhibition : By mimicking transition states in catalytic sites (e.g., carbonic anhydrase inhibition) .

- Hydrogen bonding : Interaction with biological targets via NH and SO moieties .

- Metabolic stability : Resistance to oxidative degradation compared to ester or amide groups .

Advanced: How to design experiments to assess selectivity against off-target enzymes?

Answer:

Methodology involves:

- Panel screening : Test the compound against a library of recombinant enzymes (e.g., kinases, proteases) at varying concentrations .

- Molecular docking : Use software like AutoDock to predict binding modes and identify key residues for selectivity .

- Mutagenesis studies : Modify putative binding residues in target enzymes to validate interactions .

For example, replacing the isopropyl group with cyclopropyl reduced off-target activity in a related imidazole-sulfonamide .

Basic: How to handle purification challenges due to polar by-products?

Answer:

Strategies include:

- Gradient elution : Adjusting solvent polarity (e.g., 0–100% ethyl acetate in hexane) to separate closely eluting species .

- Acid-base extraction : Utilize pH-dependent solubility of sulfonamides (e.g., HCl washes to protonate basic impurities) .

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to isolate high-purity crystals .

Advanced: What computational methods predict binding affinity for target proteins?

Answer:

Key approaches:

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over nanoseconds to assess stability .

- Free-energy perturbation (FEP) : Quantify binding energy changes upon substituent modification .

- Crystallographic refinement : Use SHELXL for high-resolution structure determination to guide docking studies .

For example, MD simulations of a pyrazole-sulfonamide analog revealed stable hydrogen bonds with His64 in carbonic anhydrase II .

Basic: How to validate the compound's stability under physiological conditions?

Answer:

Perform:

- pH stability assays : Incubate in buffers (pH 2–8) and monitor degradation via HPLC .

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C .

- Light exposure tests : UV-vis spectroscopy to detect photodegradation products .

Advanced: How to address contradictory bioactivity data between in vitro and in vivo models?

Answer:

Investigate:

- Metabolic profiling : Identify metabolites via LC-MS that may alter activity in vivo .

- Protein binding assays : Measure plasma protein binding to explain reduced free drug concentrations .

- Pharmacokinetic modeling : Correlate in vitro IC with in vivo exposure (AUC) to adjust dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.